molecular formula C10H15NO B13131493 5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one CAS No. 4933-43-1

5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

Cat. No.: B13131493
CAS No.: 4933-43-1
M. Wt: 165.23 g/mol
InChI Key: OYIXGZDXSCZURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is a heterocyclic organic compound that features a cyclopentenone ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pyrrolidinecarboxaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with similar structural features.

    Cyclopentenone: A compound with a cyclopentenone ring but lacking the pyrrolidine moiety.

    Pyrrolone Derivatives: Compounds with a pyrrolone ring structure.

Uniqueness

5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

4933-43-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15NO/c1-8-4-5-9(10(8)12)11-6-2-3-7-11/h5,8H,2-4,6-7H2,1H3

InChI Key

OYIXGZDXSCZURQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C1=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.